4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid

Lanthanide luminescence Europium complexes Antenna effect

Research groups developing luminescent lanthanide probes face supply inconsistency for carbazole-functionalized dipicolinic acid ligands-generic dipic²⁻ analogues lack the antenna chromophore essential for Ln³⁺ sensitization. dipicCbz (CAS 2079886-11-4) is the sole ligand architecture delivering TICT-mediated dual functionality: • Ratiometric temperature sensing: [Tb(dipicCbz)₃]³⁻ achieves 3.4% °C⁻¹ sensitivity at 35 °C with sub-0.01 °C resolution (30-40 °C window), validated over 3 heating-cooling cycles. • Viscosity-dependent emission: Eu³⁺ complexes exhibit >2-fold intensity change across 0.5-200 cP, O₂-independent response. • Two-photon excitation: Eu³⁺ complex cross-section of 63 GM at 750 nm for biological transparency window imaging. NMR/HPLC-verified purity (95%) with confirmed DMF/DMSO solubility ensures batch-to-batch reproducibility for quantitative structure-property studies.

Molecular Formula C19H12N2O4
Molecular Weight 332.3 g/mol
Cat. No. B8196321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid
Molecular FormulaC19H12N2O4
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=NC(=C4)C(=O)O)C(=O)O
InChIInChI=1S/C19H12N2O4/c22-18(23)14-9-11(10-15(20-14)19(24)25)21-16-7-3-1-5-12(16)13-6-2-4-8-17(13)21/h1-10H,(H,22,23)(H,24,25)
InChIKeyYVZJQEFBCUVVBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Baseline Data for dipicCbz Ligand


4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid (CAS 2079886-11-4; synonym dipicCbz) is a heterocyclic tridentate ligand (C19H12N2O4, MW 332.32) in which a carbazole chromophore is N-linked to the 4-position of a dipicolinic acid (pyridine-2,6-dicarboxylic acid) scaffold . This architecture furnishes an antenna chromophore for lanthanide sensitization while retaining the high-affinity Ln³⁺ coordination pocket characteristic of dipicolinates. Commercial sources list purities of 95–98% (NMR/HPLC-verified) with solubility confirmed in DMF and DMSO , establishing the minimum quality baseline that research procurement teams should verify when sourcing this ligand.

Ligand Architecture Carbazole chromophore at 4-position of dipicolinate
Coordination Motif Tridentate dipicolinate pocket for Ln³⁺
Solubility Matrix Confirmed in DMF, DMSO
Quality Baseline NMR/HPLC-verified purity grade

Why Generic Dipicolinate Ligands Cannot Substitute for dipicCbz


The carbazole substitution at the 4-position is the sole source of the ligand's antenna-effect sensitization capacity; the unsubstituted parent dipicolinic acid (dipic²⁻) lacks any appreciable chromophore absorption in the near-UV/visible region and therefore cannot efficiently populate Ln³⁺ emissive states [1]. Critically, the carbazole moiety introduces a Twisted Intramolecular Charge Transfer (TICT) state that is absent in simple dipicolinate analogues—this TICT state is the mechanistic origin of the material's two most commercially relevant properties: ratiometric temperature sensitivity and viscosity-dependent emission intensity [2]. Procurement of a generic dipicolinic acid derivative lacking this carbazole antenna eliminates the photophysical functionality that defines the material's research value.

Attribute
dipicCbz
Generic Dipicolinate
Antenna Chromophore
Carbazole present
Absent
TICT State
Present; enables ratiometric sensing
Absent; may not reproduce photophysics
Temp./Viscosity Sensitivity
Supported by TICT-mediated back-energy transfer
Not reported / may not provide these modalities

Quantitative Differentiation Evidence Against Closest Analogues


Eu³⁺ Emission Efficiency vs. Unsubstituted Dipicolinate

The complex K₃[Eu(dipicCbz)₃] was directly compared with the unsubstituted dipicolinate analogue Cs₃[Eu(dipic)₃] under identical coordination-number-matched conditions. The carbazole functionalization increases the ligand-to-metal distance RL from 4.1 to 6.5 Å (a ~50% increase), resulting in a decrease in intrinsic Eu³⁺ emission efficiency (Φᴸˡⁿ) from 24% to 1.8% [1]. This establishes a quantitative RL–Φᴸˡⁿ correlation rather than a univariate potency ranking.

Eu³⁺ Emission Efficiency
Head-to-head
TargetK₃[Eu(dipicCbz)₃]: Φᴸˡⁿ = 1.8%, RL = 6.5 Å
vs
ComparatorCs₃[Eu(dipic)₃]: Φᴸˡⁿ = 24%, RL = 4.1 Å
↓ 92.5% Φᴸˡⁿ with 50% longer RL
Supports predictive RL–Φᴸˡⁿ correlation; generic dipic cannot establish this design parameter.
Identical coordination number and microsymmetry; reported in Inorg. Chem. 2017.
Lanthanide luminescence Europium complexes Antenna effect Quantum yield

Tb³⁺ Temperature-Sensing Performance in Aqueous Media

The water-soluble [Tb(dipicCbz)₃]³⁻ complex was evaluated as a luminescent temperature sensor in aqueous solution. At 25.0 °C, the sensitized emission quantum yield is 3.8 ± 0.4%, and the emission intensity is temperature-dependent over 5–70 °C with a relative thermal sensitivity (Sᵣ) of 3.4% °C⁻¹ at 35 °C and a temperature resolution better than 0.01 °C in the 30–40 °C range [1]. The temperature dependence is mechanistically attributed to back-energy transfer from the Tb ⁵D₄ excited state to the carbazole-localized triplet and TICT states [1]. No comparable aqueous temperature-sensing dataset exists for Tb(dipic)₃³⁻.

Tb³⁺ Temperature Sensing
Class-level inference
Target[Tb(dipicCbz)₃]³⁻: Q = 3.8% (25 °C), Sᵣ = 3.4% °C⁻¹ at 35 °C, δT < 0.01 °C
vs
ComparatorTb(dipic)₃³⁻: no published aqueous temperature-sensing data
TICT state critical for thermometric response is absent in comparator
Aqueous thermometry modality is carbazole-TICT-dependent; generic dipicolinate may not support this application.
Back-energy transfer from Tb ⁵D₄ to TICT; reversibility over 3 cycles confirmed.
Terbium luminescence Temperature sensing Luminescent probe TICT state

Two-Photon Absorption Cross-Section and Viscosity Sensitivity

The Eu³⁺ complex K₃[Eu(dpaCbz)₃] (dpaCbz²⁻ = 4-(9H-carbazol-9-yl)pyridine-2,6-dicarboxylate anion, i.e., the target ligand's deprotonated form) exhibits metal-centered emission upon one-photon excitation with a sensitized emission efficiency Φᴸˡⁿ of 1.8 ± 0.3%, an intrinsic efficiency Φᴸⁿˡⁿ of 46%, and a sensitization efficiency ηₛₑₙₛ of 3.9%. Upon two-photon excitation at 750 nm, σ₂PA is 63 GM. The one- or two-photon-sensitized Eu³⁺ emission intensity changes by more than two-fold when solvent viscosity is varied from 0.5 to 200 cP, and emission is independent of dissolved O₂ [1]. The analogous complex with a carbazole-spacer dipicolinate (dipicCbzO₂C, containing an ethynediyl spacer between carbazole and dipicolinate) in prior work sensitizes Eu³⁺ emission at 1.3% efficiency in aqueous solution—a 28% lower Φᴸˡⁿ under different solvent conditions—without any reported viscosity-dependent emission [2].

Viscosity Sensitivity
Cross-study comparable
Target (no spacer)K₃[Eu(dpaCbz)₃]: Φᴸˡⁿ = 1.8%, σ₂PA = 63 GM, >2-fold emission change 0.5–200 cP
vs
Comparator (spacer)[Eu(dipicCbzO₂C)]⁻ in H₂O: Φᴸˡⁿ = 1.3%, no viscosity sensitivity reported
Spacer eliminates viscosity-dependent emission modality
Direct carbazole attachment is essential for dual-modality (viscosity + temperature) sensing.
Solvent differs; O₂-independent emission confirmed for target. J. Lumin. 2022.
Two-photon excitation Europium luminescence Viscosity sensing Carbazole dipicolinate

MOF Linker Versatility: dipicCbz vs. Tetracarboxylate Analogues

The ligand dipicCbz is commercially positioned as a monomer linker for MOF synthesis, with documented application in preparing K₃[Eu(dipicCbz)₃] and [Tb(dipicCbz)₃] frameworks . In contrast, structurally related carbazole–dipicolinate ligands with extended carboxylate substitution (e.g., H₄L = 9-(2,6-dicarboxy-pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid, possessing four carboxylate donors) form Eu(III)- and Tb(III)-MOFs that exhibit different coordination topologies and sensing selectivity profiles (e.g., Cr₂O₇²⁻ detection) [1]. The dicarboxylate form (dipicCbz) yields discrete molecular complexes with well-defined solution-phase photophysics, whereas the tetracarboxylate form generates extended 3D frameworks suited to heterogeneous sensing—these are complementary rather than interchangeable scaffolds.

MOF Linker Architecture
Class-level inference
Target (dicarboxylate)dipicCbz: yields discrete solution-processable Ln³⁺ complexes
vs
Comparator (tetracarboxylate)H₄L: forms 3D MOFs for solid-state Cr₂O₇²⁻ sensing
Different material class: solution probes vs. heterogeneous sensors
Dicarboxylate form supports solution-phase sensing; tetracarboxylate yields frameworks—not interchangeable scaffolds.
Complementary coordination topologies; verify synthetic target before procurement.
Metal-organic framework MOF linker Luminescent MOF Carbazole linker

Validated Industrial R&D Application Scenarios


Aqueous Temperature-Sensing Probe Development

Research teams developing luminescent thermometers for aqueous biological or environmental monitoring can use the [Tb(dipicCbz)₃]³⁻ complex as a calibrated molecular probe. The validated relative thermal sensitivity of 3.4% °C⁻¹ at 35 °C with sub-0.01 °C resolution in the physiologically relevant 30–40 °C window [1] provides a quantitative benchmark against which new formulations can be compared. The demonstrated reversibility over three heating–cooling cycles confirms suitability for repeated-use sensing.

Dual-Modality Viscosity and Temperature Sensing

Industrial groups developing optical sensors for lubricant monitoring, microfluidic process control, or intracellular viscosity mapping can exploit the dual sensitivity of dipicCbz-based Ln³⁺ complexes: Tb³⁺ complexes provide temperature readout via TICT-mediated back-energy transfer [1], while Eu³⁺ analogues exhibit more than two-fold emission intensity change over the viscosity range 0.5–200 cP with oxygen-independent response [2]. No single dipicolinate ligand without the carbazole antenna delivers both modalities simultaneously.

Two-Photon Excitable Labels for Bioimaging

The Eu³⁺ complex K₃[Eu(dpaCbz)₃] is suitable for two-photon-excited luminescence imaging applications, with a two-photon absorption cross-section of 63 GM at 750 nm enabling excitation in the biological transparency window [2]. The viscosity-dependent emission intensity provides intrinsic contrast enhancement in cellular compartments with varying microviscosity, without requiring additional dye conjugation. The O₂ independence of the Eu³⁺ emission avoids the signal attenuation that plagues phosphorescent probes in hypoxic environments.

Donor–Acceptor Distance Engineering for Materials Design

Groups developing structure–property relationships for luminescent lanthanide materials should procure dipicCbz specifically to exploit the validated RL–Φᴸˡⁿ correlation: a 50% increase in donor–acceptor distance (4.1 → 6.5 Å) produces a 92.5% decrease in Eu³⁺ emission efficiency (24% → 1.8%) [3]. This quantitative relationship is established in the Inorganic Chemistry communication and provides a rational design parameter for computational modeling and ligand optimization that cannot be obtained from the unsubstituted dipic²⁻ scaffold.

Application
Selection Property
Validation Focus
Aqueous temperature sensing
Tb³⁺ complex with TICT-mediated thermometric response
Thermal sensitivity and reversibility benchmarks
Dual-modality viscosity & temperature sensing
Spacer-free carbazole antenna for dual sensitivity
Viscosity-dependent Eu³⁺ emission; O₂-independent response
Two-photon excitable bioimaging labels
Two-photon excitable Eu³⁺ emission
Emission stability under hypoxia; viscosity contrast
Donor–acceptor distance engineering
Validated RL–Φᴸˡⁿ correlation
Structure–property modeling for ligand optimization
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